molecular formula C13H11NO B3045989 5-Methoxy-1H-benzo[g]indole CAS No. 117461-83-3

5-Methoxy-1H-benzo[g]indole

Cat. No.: B3045989
CAS No.: 117461-83-3
M. Wt: 197.23 g/mol
InChI Key: DGGPMXAQMFWTBH-UHFFFAOYSA-N
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Description

5-Methoxy-1H-benzo[g]indole is a heterocyclic compound that belongs to the indole family. Indoles are significant due to their presence in various natural products and their biological activities. This compound is characterized by a methoxy group attached to the indole structure, which consists of a benzene ring fused to a pyrrole ring. The presence of the methoxy group can influence the compound’s chemical properties and biological activities .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 5-Methoxy-1H-benzo[g]indole can be achieved through various methods. One common approach involves the cyclization of appropriate precursors under acidic or basic conditions. For instance, the Nenitzescu method is a well-known route for synthesizing indole derivatives, including this compound . This method typically involves the reaction of an o-nitrotoluene derivative with an aldehyde in the presence of a reducing agent.

Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency of the production process .

Chemical Reactions Analysis

Types of Reactions: 5-Methoxy-1H-benzo[g]indole undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield quinone derivatives, while substitution reactions can produce halogenated or nitrated indole derivatives .

Comparison with Similar Compounds

Uniqueness: The presence of the methoxy group in 5-Methoxy-1H-benzo[g]indole can influence its chemical reactivity and biological activity, making it distinct from other similar compounds. The methoxy group can enhance the compound’s lipophilicity and ability to cross biological membranes, potentially increasing its efficacy in certain applications .

Properties

IUPAC Name

5-methoxy-1H-benzo[g]indole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H11NO/c1-15-12-8-9-6-7-14-13(9)11-5-3-2-4-10(11)12/h2-8,14H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DGGPMXAQMFWTBH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC2=C(C3=CC=CC=C31)NC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H11NO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70553634
Record name 5-Methoxy-1H-benzo[g]indole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70553634
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

197.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

117461-83-3
Record name 5-Methoxy-1H-benzo[g]indole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70553634
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 117461-83-3
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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